![molecular formula C18H15N5O2 B3857690 N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B3857690.png)
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide
Overview
Description
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide, also known as BMB, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. BMB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes. This binding can lead to the inhibition of protein activity, which can have a variety of downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, one limitation of N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a variety of future directions for research on N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide, including the identification of new protein targets, the development of more efficient synthesis methods, and the investigation of the compound's potential as a therapeutic agent for a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide and its downstream effects on cellular signaling pathways.
Scientific Research Applications
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of protein-protein interactions, as N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide has been shown to bind to and inhibit the activity of certain proteins. N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide has also been investigated for its potential use in the development of new drugs, as well as its potential as a tool for studying cellular signaling pathways.
properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(pyrazol-1-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-18(19-11-13-5-6-16-17(10-13)22-25-21-16)15-4-1-3-14(9-15)12-23-8-2-7-20-23/h1-10H,11-12H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFQBLLWWZOCSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC3=NON=C3C=C2)CN4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.